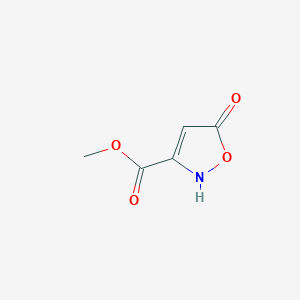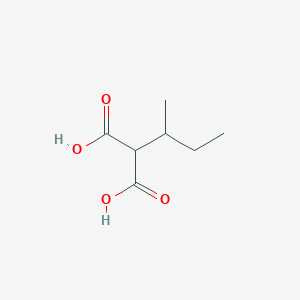![molecular formula C7H13NS B15072494 6-Thiaspiro[2.5]octan-1-amine](/img/structure/B15072494.png)
6-Thiaspiro[2.5]octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-Thiaspiro[2.5]octan-1-amine involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
6-Thiaspiro[2.5]octan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Applications De Recherche Scientifique
6-Thiaspiro[2.5]octan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Thiaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in its structure allows it to form strong interactions with various biomolecules, potentially affecting their function. These interactions can lead to changes in cellular processes and pathways, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
6-Thiaspiro[2.5]octan-1-amine can be compared with other spirocyclic compounds containing sulfur, such as 6-Oxaspiro[2.5]octan-1-amine and 6-Amino-2-thiaspiro[3,3]heptane . These compounds share similar structural features but differ in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C7H13NS |
|---|---|
Poids moléculaire |
143.25 g/mol |
Nom IUPAC |
6-thiaspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C7H13NS/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2 |
Clé InChI |
FZRAQIRSDKKSAY-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC12CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)

![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)
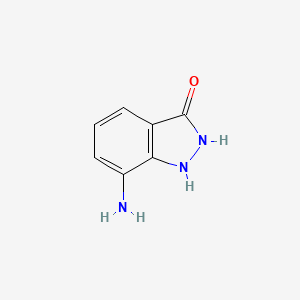

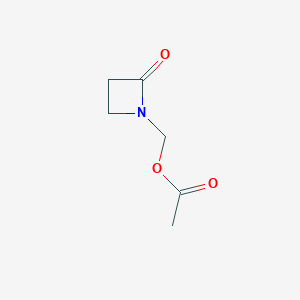
![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
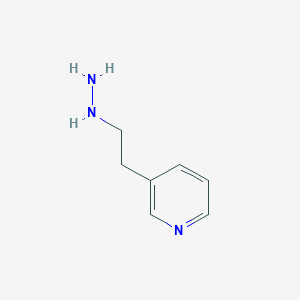
![7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B15072499.png)
